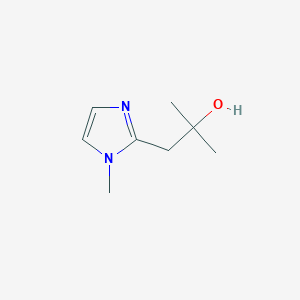

2-Methyl-1-(1-methyl-1h-imidazol-2-yl)propan-2-ol

Description

2-Methyl-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol is a tertiary alcohol featuring a substituted imidazole ring. The compound’s structure includes a methyl group at the imidazole nitrogen (position 1) and a branched propan-2-ol chain attached to the imidazole’s 2-position.

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-methyl-1-(1-methylimidazol-2-yl)propan-2-ol |

InChI |

InChI=1S/C8H14N2O/c1-8(2,11)6-7-9-4-5-10(7)3/h4-5,11H,6H2,1-3H3 |

InChI Key |

VICSOVNYQUBWCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=NC=CN1C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1-methyl-1h-imidazol-2-yl)propan-2-ol typically involves the reaction of imidazole with methylating agents under controlled conditions. One common method includes the reaction of imidazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1-methyl-1h-imidazol-2-yl)propan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

It appears there may be a misunderstanding in the query, as the compound name provided "2-Methyl-1-(1-methyl-1h-imidazol-2-yl)propan-2 -ol" does not match the search results. The correct chemical name from the search results is "2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1 -ol" . This article will focus on the applications of the compound with the correct name, "2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol".

Unfortunately, specific applications, comprehensive data tables, and well-documented case studies for the compound "2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol" are not available within the provided search results. However, based on the search results, we can provide some relevant information regarding its properties, related compounds, and potential applications of similar compounds.

Chemical Properties and Safety

2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol has the molecular formula and a molecular weight of 154.21 . The IUPAC name is 2-methyl-1-(1-methylimidazol-2-yl)propan-1-ol . It is supplied as a powder and should be stored at room temperature .

Safety Information

- Signal Word: Warning

- Hazard Statements:

- Precautionary Statements: A series of precautionary measures are listed, including prevention, response, storage, and disposal .

Related Compounds and Applications

While direct applications of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol are not specified in the search results, information on related compounds and their applications can provide some context.

1-(2-methyl-1H-imidazol-1-yl)propan-2-ol, a related compound, has a molecular weight of 140.18 g/mol and the molecular formula .

Applications of Natural Compounds and Polyphenols

- Natural Compounds: Natural compounds are being explored for various applications . For example, carvacrol has been studied for its effects on P. digitatum metabolism, showing it can induce ROS production and disturb energy production in the fungus .

- Polyphenols: Phenolic compounds, known for their antioxidant and anti-inflammatory properties, are being researched for managing diabetes due to their positive effects on glucose homeostasis . Polyphenol-containing nanoparticles are also attracting attention for their antioxidation, anticancer activity, and use in bioimaging, therapeutic delivery, and other biomedical applications .

Nanoparticles in Biomedicine

- Monometallic and alloy nanoparticles are being investigated for their potential in improving materials science in medicine . Modifications such as coatings, polymers, and biomolecules can enhance their applications .

Potential Research Directions

Based on the information available, potential research directions for 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol could include:

- Synthesis of Nanoparticles: Exploring its use in the synthesis of nanoparticles for biomedical applications, given the interest in metal-polyphenol networks .

- Antimicrobial Properties: Investigating its potential antimicrobial effects, similar to studies involving carvacrol and its impact on fungal metabolism .

- Modification for Drug Delivery: Evaluating its suitability as a modifier in drug delivery systems, considering the versatility of polyphenol-containing nanoparticles in this area .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1-methyl-1h-imidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with DNA and proteins, affecting cellular processes and exhibiting antitumor properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the imidazole ring, functional groups (e.g., alcohol, ketone, nitro), and branching patterns. Below is a comparative analysis:

*Calculated molecular weight based on formula.

Key Observations:

Functional Group Impact :

Biological Activity

2-Methyl-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol, a compound with the molecular formula C8H14N2O, has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

The compound is characterized by a unique structure that includes an imidazole ring, which is known for its biological significance. Its molecular weight is approximately 154.21 g/mol, and it exists as a liquid at room temperature .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 2-Methyl-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol. For instance, derivatives of imidazole have shown activity against various cancer cell lines. In vitro assays demonstrated that certain derivatives could reduce the viability of A549 human lung adenocarcinoma cells significantly, showcasing their potential as anticancer agents .

Table 1: Anticancer Activity of Imidazole Derivatives

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. In studies evaluating its efficacy against resistant strains, it demonstrated favorable minimum inhibitory concentrations (MICs), indicating its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity

The biological activities of 2-Methyl-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol are attributed to its ability to interact with various cellular targets:

- Cell Cycle Inhibition : Compounds derived from imidazole have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation, contributing to its anticancer effects.

- Antibacterial Mechanisms : Its structural features allow it to disrupt bacterial cell membranes and inhibit protein synthesis.

Case Studies

A notable study explored the effects of this compound on human lung cancer cells compared to standard chemotherapeutics like cisplatin. The results indicated that while the compound exhibited lower cytotoxicity than cisplatin, it still reduced cell viability significantly, suggesting potential as a supplementary treatment in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves condensation of imidazole derivatives with ketones or alcohols. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for triazole formation in related compounds. Key parameters include solvent selection (e.g., DMF for solubility), catalyst systems (e.g., CuI/EtN), and temperature control (60–80°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by TLC ensure yield optimization (≥75% reported).

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer : A multi-technique approach is essential:

- FT-IR : Confirms hydroxyl (3200–3500 cm) and imidazole C=N (1600–1650 cm) groups.

- NMR : H NMR resolves imidazole protons (δ 7.0–7.5 ppm) and tertiary alcohol CH groups (δ 1.2–1.5 ppm). C NMR identifies quaternary carbons (δ 70–80 ppm).

- X-ray crystallography : Definitively confirms molecular geometry and hydrogen-bonding networks (e.g., O—H⋯N interactions at 2.8–3.0 Å distances).

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) analyze binding affinities. For example:

- Docking : Imidazole nitrogen atoms show strong interactions with fungal CYP51 active sites (binding energy: −8.2 kcal/mol).

- Pharmacophore modeling : Identifies critical hydrogen bond donors (tertiary OH) and hydrophobic regions (methyl groups). Validate predictions via comparative bioassays (e.g., antifungal IC vs. docking scores).

Q. What strategies resolve contradictions in reported bioactivity data for imidazole-alcohol derivatives?

- Methodological Answer : Discrepancies arise from assay variability (e.g., fungal strain differences) or impurities. Solutions include:

- Standardized protocols : Follow OECD guidelines for antifungal testing (72-hour incubation, RPMI-1640 media).

- Purity validation : Use LC-MS (≥98% purity; C18 column, 0.1% formic acid gradient).

- Mechanistic cross-check : Compare anti-leishmanial activity across isogenic parasite lines (e.g., L. major vs. L. donovani).

Q. How do environmental degradation pathways of this compound impact ecological risk assessments?

- Methodological Answer : Apply EPI Suite to model hydrolysis (t >30 days at pH 7) and biodegradation (OECD 301F). Experimental validation includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.